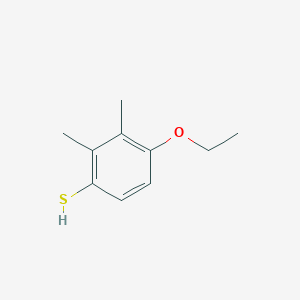
4-Ethoxy-2,3-dimethylbenzenethiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethoxy-2,3-dimethylbenzenethiol is an organic compound with the molecular formula C10H14OS It is a derivative of benzenethiol, characterized by the presence of ethoxy and dimethyl groups attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-2,3-dimethylbenzenethiol typically involves the introduction of ethoxy and dimethyl groups onto a benzenethiol backbone. One common method is through electrophilic aromatic substitution reactions, where the benzene ring undergoes substitution with ethoxy and dimethyl groups under controlled conditions. The reaction may involve reagents such as ethyl iodide and dimethyl sulfate in the presence of a base like sodium ethoxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反応の分析
Types of Reactions
4-Ethoxy-2,3-dimethylbenzenethiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiolates.
Substitution: The ethoxy and dimethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents in the presence of catalysts.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiolates.
Substitution: Various substituted benzenethiol derivatives.
科学的研究の応用
4-Ethoxy-2,3-dimethylbenzenethiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Ethoxy-2,3-dimethylbenzenethiol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with electrophilic centers in biomolecules, leading to various biological effects. The ethoxy and dimethyl groups may influence the compound’s reactivity
生物活性
4-Ethoxy-2,3-dimethylbenzenethiol is an organic compound with potential biological activity, primarily due to its thiol group which can engage in various biochemical interactions. This article aims to summarize the biological activity of this compound, including its mechanisms of action, applications in research and medicine, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Ethoxy Group : Enhances solubility and reactivity.
- Dimethyl Substituents : Influence steric hindrance and electronic properties.
- Thiol Group (-SH) : Responsible for its biological activity through nucleophilic interactions.
The biological activity of this compound is largely attributed to the reactivity of the thiol group. This group can form covalent bonds with electrophilic centers in proteins and other biomolecules, leading to various biological effects:
- Covalent Bond Formation : The thiol can react with cysteine residues in proteins, potentially altering their function.
- Antioxidant Activity : Thiols are known for their ability to scavenge free radicals, providing protective effects against oxidative stress.
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites.
Biological Activity Overview
Case Studies and Research Findings
- Antioxidant Properties : A study demonstrated that this compound effectively reduced oxidative damage in cultured cells, suggesting its potential as a therapeutic agent for diseases associated with oxidative stress .
- Cytotoxicity Against Cancer Cells : Research indicated that this compound exhibited significant cytotoxic effects on human cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway .
- Enzyme Interaction Studies : Investigations into the interaction of this compound with various enzymes revealed that it could act as a reversible inhibitor for certain thiol-dependent enzymes, impacting metabolic pathways crucial for cell survival .
Applications in Medicine and Industry
The unique properties of this compound make it a valuable compound in several fields:
- Pharmaceutical Development : Its potential as an antioxidant and enzyme inhibitor positions it as a candidate for drug development targeting oxidative stress-related diseases and certain cancers.
- Chemical Synthesis : Utilized as a reagent in organic synthesis, particularly in reactions requiring nucleophilic thiols .
特性
IUPAC Name |
4-ethoxy-2,3-dimethylbenzenethiol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14OS/c1-4-11-9-5-6-10(12)8(3)7(9)2/h5-6,12H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKXJPDWIYOMOHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)S)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














